molecular formula C9H11Cl2NO B6175667 3-(4-chlorophenyl)azetidin-3-ol hydrochloride CAS No. 521979-77-1

3-(4-chlorophenyl)azetidin-3-ol hydrochloride

Cat. No. B6175667
CAS RN: 521979-77-1
M. Wt: 220.1
InChI Key:
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Description

3-(4-chlorophenyl)azetidin-3-ol hydrochloride is a chemical compound with the CAS Number: 521979-77-1 . It is an organic alcohol used as an organic synthesis reagent for the preparation of other organic substances . It has a molecular weight of 220.1 . It is also used in the synthesis of Antibody-Drug Coupling Compounds (ADCs) and PROTAC .


Molecular Structure Analysis

The Inchi Code of this compound is 1S/C9H10ClNO.ClH/c10-8-3-1-7 (2-4-8)9 (12)5-11-6-9;/h1-4,11-12H,5-6H2;1H . This code represents the molecular structure of the compound. For a detailed molecular structure analysis, it is recommended to use specialized software or tools that can interpret this Inchi Code.


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. It is known that it is used in the synthesis of Antibody-Drug Coupling Compounds (ADCs) and PROTAC . For a detailed chemical reaction analysis, it is recommended to refer to the specific literature or consult with a chemist.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 220.1 . For a detailed physical and chemical properties analysis, it is recommended to refer to the specific literature or consult with a chemist.

Safety and Hazards

The safety information for 3-(4-chlorophenyl)azetidin-3-ol hydrochloride includes several hazard statements: H315, H319, H335 . The precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . For a detailed safety and hazards analysis, it is recommended to refer to the Material Safety Data Sheet (MSDS) or consult with a safety officer.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-chlorophenyl)azetidin-3-ol hydrochloride involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 3-(4-chlorophenyl)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-(4-chlorophenyl)oxazolidin-2-one, which is subsequently reduced with lithium aluminum hydride to form 3-(4-chlorophenyl)azetidin-3-ol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "hydroxylamine hydrochloride", "lithium aluminum hydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-chlorobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base catalyst to form 3-(4-chlorophenyl)-3-oxobutanoic acid ethyl ester.", "Step 2: The intermediate 3-(4-chlorophenyl)-3-oxobutanoic acid ethyl ester is reacted with hydroxylamine hydrochloride in the presence of a base catalyst to form 3-(4-chlorophenyl)oxazolidin-2-one.", "Step 3: The intermediate 3-(4-chlorophenyl)oxazolidin-2-one is reduced with lithium aluminum hydride to form 3-(4-chlorophenyl)azetidin-3-ol.", "Step 4: Hydrochloric acid is added to the final product to form the hydrochloride salt of 3-(4-chlorophenyl)azetidin-3-ol." ] }

CAS RN

521979-77-1

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.1

Purity

95

Origin of Product

United States

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